molecular formula C15H23NO4S B8662415 [1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol

[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol

Cat. No.: B8662415
M. Wt: 313.4 g/mol
InChI Key: DMKKDYIRJKJDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methanol

InChI

InChI=1S/C15H23NO4S/c1-11-8-14(20-3)9-12(2)15(11)21(18,19)16-7-5-4-6-13(16)10-17/h8-9,13,17H,4-7,10H2,1-3H3

InChI Key

DMKKDYIRJKJDCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2CO)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of [1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol involves several steps. One common synthetic route includes the reaction of 4-methoxy-2,6-dimethylbenzenesulfonyl chloride with piperidine, followed by the reduction of the resulting sulfonyl piperidine derivative to obtain the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol can be compared with other similar compounds, such as:

The uniqueness of [1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .

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